molecular formula C12H27NO3 B14591067 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol CAS No. 61206-69-7

2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B14591067
CAS No.: 61206-69-7
M. Wt: 233.35 g/mol
InChI Key: UYOKLHAOGDJDPK-UHFFFAOYSA-N
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Description

2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with a complex structure that includes both amine and alcohol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of butan-2-amine with formaldehyde and a suitable reducing agent. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.

    Medicine: Utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.

    Industry: Applied in the production of cosmetics, personal care products, and as an emulsifying agent.

Mechanism of Action

The mechanism by which 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol exerts its effects involves its ability to act as a proton acceptor and donor. This property allows it to stabilize pH levels in various environments, making it an effective buffer. The compound interacts with molecular targets such as enzymes and proteins, stabilizing their structures and enhancing their activity.

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane (Tris): A widely used buffer in biochemistry and molecular biology.

    2-Amino-2-methyl-1,3-propanediol: Another compound with similar buffering properties.

Uniqueness

2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

61206-69-7

Molecular Formula

C12H27NO3

Molecular Weight

233.35 g/mol

IUPAC Name

2-[di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C12H27NO3/c1-5-10(3)13(11(4)6-2)12(7-14,8-15)9-16/h10-11,14-16H,5-9H2,1-4H3

InChI Key

UYOKLHAOGDJDPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(CO)(CO)CO

Origin of Product

United States

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